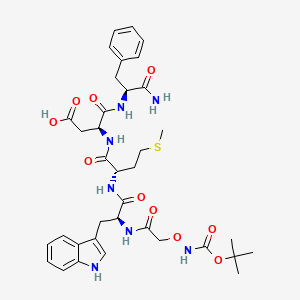
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is a complex peptide derivative that incorporates several amino acids and protective groups. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Subsequent steps involve the coupling of protected amino acids using reagents like 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature . The final deprotection of the Boc groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines ensure high purity and yield by precisely controlling reaction conditions and reagent additions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the methionyl residue, converting it to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be employed to revert oxidized methionine residues back to their original state.
Substitution: The Boc protecting groups can be selectively removed and replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong acids like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized methionine derivatives, and substituted amino acid residues.
Aplicaciones Científicas De Investigación
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with its target, exerting its biological effects through binding and modulation of molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protective group but differ in their amino acid composition.
Carbobenzoxy (Cbz)-protected peptides: Similar in function but use a different protective group, which is stable under different conditions.
Uniqueness
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is unique due to its specific sequence of amino acids and the use of Boc groups for protection. This combination provides stability and reactivity, making it suitable for various research and industrial applications .
Propiedades
Número CAS |
68172-06-5 |
|---|---|
Fórmula molecular |
C36H47N7O10S |
Peso molecular |
769.9 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H47N7O10S/c1-36(2,3)53-35(51)43-52-20-29(44)39-27(17-22-19-38-24-13-9-8-12-23(22)24)33(49)40-25(14-15-54-4)32(48)42-28(18-30(45)46)34(50)41-26(31(37)47)16-21-10-6-5-7-11-21/h5-13,19,25-28,38H,14-18,20H2,1-4H3,(H2,37,47)(H,39,44)(H,40,49)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-/m0/s1 |
Clave InChI |
GZDRRVJMVOOATR-LJWNLINESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NOCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NOCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


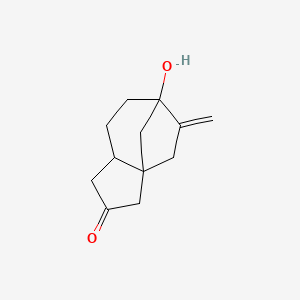
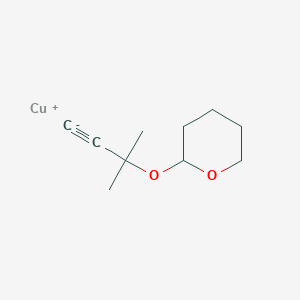
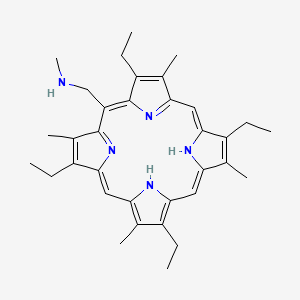
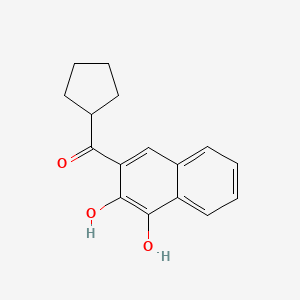
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
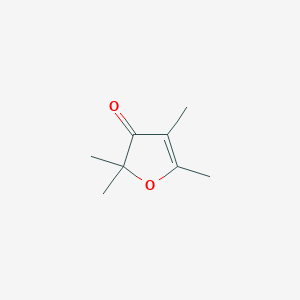
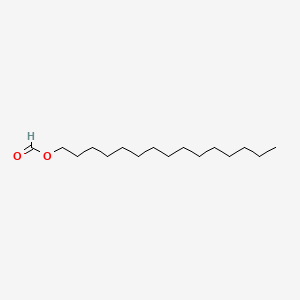
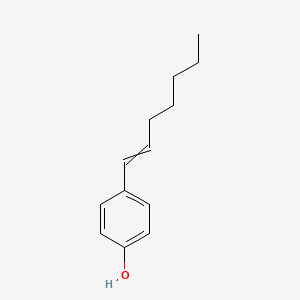

![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
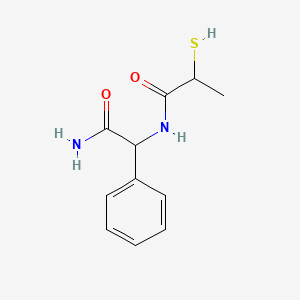
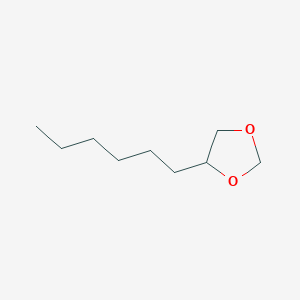
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
